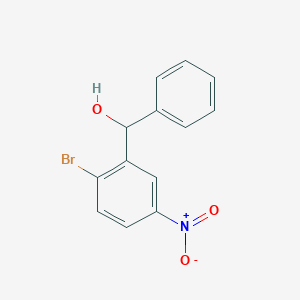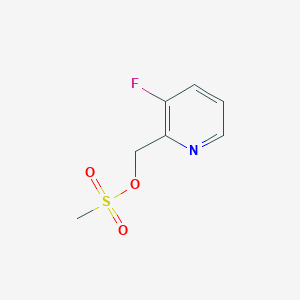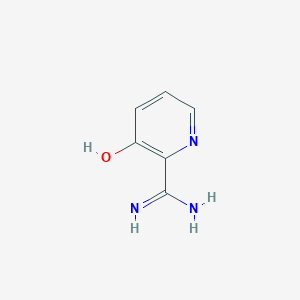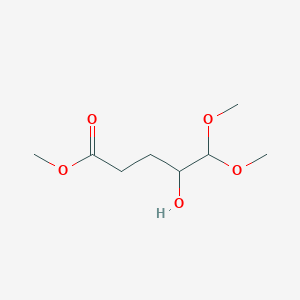![molecular formula C16H20N6O B13878516 N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide](/img/structure/B13878516.png)
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide is a synthetic organic compound that features a benzamide core substituted with a triazine and piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the triazine ring.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted benzoyl chloride with an amine.
Coupling Reactions: The final step involves coupling the triazine-piperidine intermediate with the benzamide core under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated heterocyclic system.
Substitution: The benzamide and triazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under controlled temperatures.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated heterocyclic systems.
Substitution: Various substituted benzamide and triazine derivatives.
科学的研究の応用
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazine and piperidine moieties are known to facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The benzamide core may contribute to the overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- ®-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
Uniqueness
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide is unique due to its specific combination of a triazine ring with a piperidine moiety and a benzamide core. This structural arrangement provides distinct chemical properties and biological activities compared to other similar compounds, making it a valuable candidate for further research and development.
特性
分子式 |
C16H20N6O |
|---|---|
分子量 |
312.37 g/mol |
IUPAC名 |
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide |
InChI |
InChI=1S/C16H20N6O/c1-17-14(23)12-6-5-7-13(10-12)20-15-18-11-19-16(21-15)22-8-3-2-4-9-22/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,23)(H,18,19,20,21) |
InChIキー |
FMTMTNPGICZWLE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline](/img/structure/B13878441.png)





![3-Phenylpyrimido[2,1-a]isoquinolin-4-one](/img/structure/B13878477.png)
![2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole](/img/structure/B13878496.png)


![N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide](/img/structure/B13878509.png)
![Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate](/img/structure/B13878513.png)
